2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester typically involves the use of N-acetylneuraminic acid or its derivatives as starting materials. Complex synthetic routes have been developed to introduce specific functional groups at targeted positions. For instance, the methyl ester of N-acetylneuraminic acid β-methyl ketoside has been used as a starting material for various derivatization reactions leading to the synthesis of specific N-acetylneuraminic acid analogues, showcasing the versatility and complexity of synthetic methodologies in accessing sialic acid derivatives (Schreiner, Zbiral, & Christian, 1990).
Molecular Structure Analysis
The crystal structure of the methyl ester of N-acetylneuraminic acid monohydrate has been determined, revealing significant insights into its three-dimensional arrangement. The structure is characterized by an extensive system of inter- and intramolecular hydrogen bonds, which stabilizes the molecule within the crystal lattice. This molecular arrangement provides crucial information on the stereochemistry and reactivity of sialic acid derivatives (O'Connell, 1973).
Chemical Reactions and Properties
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester participates in various chemical reactions, reflecting its reactivity and potential as a biochemical tool. For example, its transformation into 2,3-dehydro-2-deoxy-N-acetylneuraminic acid methyl ester under specific conditions illustrates its chemical versatility and the possibility of generating neuraminidase inhibitors, showcasing the derivative's relevance in medicinal chemistry (Kumar et al., 1981).
Scientific Research Applications
Chemical Modification and Polymer Applications
Chemical modification of biopolymers, such as xylan derivatives, highlights the potential for creating specific esters with unique properties. The study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a process relevant to understanding how 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester might be used. Modifications include the creation of biopolymer ethers and esters, leading to specific properties based on functional groups, degrees of substitution, and substitution patterns. This research suggests applications in drug delivery and as additives in various industrial applications due to the ability of modified xylans to form nanoparticles and exhibit antimicrobial properties (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T.).
Analytical Techniques for Esters
The development of rapid procedures for the methanolysis of fats and oils to form fatty acid methyl esters is crucial for analytical chemistry and biodiesel production. Research by Bannon et al. (1982) provides a comprehensive review and investigation into these methods, highlighting the importance of accurate and reliable analysis for compounds like 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester. This work underscores the relevance of such esters in analytical and industrial processes, offering insights into methodological approaches for their identification and quantification (Bannon, C., Breen, G. J., Craske, J., Trong Hai, N., Harper, N. L., & O'Rourke, K. L.).
Environmental Impact and Biodegradation
The natural attenuation and biodegradation of fatty acid methyl esters (FAME) in soil and groundwater demonstrate the environmental aspects of methyl esters. Thomas et al. (2017) explore the fate and effects of FAME, including those related to biodiesel, highlighting their biodegradability and the potential for natural attenuation in environmental settings. This research points to the ecological considerations associated with the use and disposal of methyl esters, including 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester, especially in relation to renewable fuels and their environmental impact (Thomas, A. O., Leahy, M., Smith, J. W. N., & Spence, M.).
Future Directions
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is expected to continue playing a crucial role in the development of antiviral medications and research targeting neurodegenerative disorders, cancer, and various inflammatory diseases . It is also expected to be used in studies assessing the binding of influenza virus hemagglutinin .
properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7-,8+,9+,10+,11+,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTJXQQVMKZKQA-GRRZBWEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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